molecular formula C18H15N3O3 B5910357 3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone

3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone

Cat. No.: B5910357
M. Wt: 321.3 g/mol
InChI Key: GVFCAFJCYDWFGG-ZHACJKMWSA-N
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Description

3-Ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone is a synthetic small molecule based on the privileged quinazolinone scaffold, a fused heterocyclic structure recognized for its diverse biological activities and significant potential in medicinal chemistry research . This compound is presented as a high-purity chemical tool for investigative purposes. The core 4(3H)-quinazolinone structure is a biologically active pharmacophore present in over 200 natural alkaloids and several clinically used drugs . Derivatives of this scaffold are extensively investigated for their broad-spectrum pharmacological properties, with particular emphasis on their anticancer and antimicrobial activities . In anticancer research, quinazolinone derivatives have demonstrated promising cytotoxic effects against a range of human cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) adenocarcinomas, as evaluated by assays such as MTT . The structure-activity relationship (SAR) of these compounds often reveals that antiproliferative activity can be modulated by specific substitutions at the 2- and 3- positions of the quinazolinone ring, making this compound a valuable candidate for structure-activity and mechanism-of-action studies . Concurrently, in infectious disease research, 4(3H)-quinazolinone derivatives are explored as promising leads for novel antibacterial agents against drug-resistant pathogens . Researchers utilize this compound and its analogs to investigate new modes of action and overcome existing resistance mechanisms. The vinyl nitrophenyl substituent in this specific analog may influence its electronic properties and binding affinity, offering a distinct profile for biological evaluation. Intended Use & Handling: this compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-ethyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-2-20-17(19-16-9-4-3-8-15(16)18(20)22)11-10-13-6-5-7-14(12-13)21(23)24/h3-12H,2H2,1H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFCAFJCYDWFGG-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone is a heterocyclic compound belonging to the quinazolinone family, which is known for its diverse biological activities. The unique structural features of this compound, including an ethyl group and a nitrophenyl substituent, contribute to its potential therapeutic applications, particularly in anticancer and antimicrobial fields.

Chemical Structure and Properties

The molecular formula of this compound is C18H15N3O3C_{18}H_{15}N_3O_3, highlighting the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure can be represented as follows:

IUPAC Name 3ethyl2[(E)2(3nitrophenyl)ethenyl]quinazolin4one\text{IUPAC Name }3-ethyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one

Synthesis

The synthesis typically involves a condensation reaction between 3-nitrobenzaldehyde and 3-ethyl-4-quinazolinone in the presence of a base, such as sodium hydroxide. This reaction is conducted under reflux conditions in organic solvents like ethanol or methanol to ensure complete conversion of the starting materials.

Anticancer Activity

Quinazolinone derivatives are widely studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the growth of A549 lung cancer cells and other tumor types effectively .

Table 1: Cytotoxicity Data of Quinazolinone Derivatives

Compound NameCell Line TestedIC50 (μM)
Compound AA54910
Compound BMCF-712
This compoundHT-29<10

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. It shows notable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) in the low microgram range. This suggests its potential as an alternative treatment for antibiotic-resistant infections .

Table 2: Antimicrobial Activity Data

MicroorganismMIC (μg/mL)
Staphylococcus aureus1
MRSA<1
Escherichia coliInactive

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, potentially affecting pathways involved in cell proliferation and survival. Molecular docking studies have indicated favorable binding affinities with proteins such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer progression .

Case Studies

Recent studies have highlighted the efficacy of quinazolinone derivatives in preclinical models. For example, a study focusing on a series of synthesized quinazolinones reported significant antiproliferative effects against several cancer cell lines, reinforcing the therapeutic potential of compounds structurally related to this compound .

Scientific Research Applications

Anticancer Properties

Quinazolinones have been extensively studied for their anticancer potential. Research indicates that compounds similar to 3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have shown significant activity against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cells, with IC50 values ranging from 10 µM to 12 µM .

Table 1: Cytotoxic Activity of Quinazolinone Derivatives

CompoundCancer Cell LineIC50 (µM)
A1PC310
A2MCF-710
A3HT-2912

Antibacterial and Antifungal Activity

In addition to anticancer properties, quinazolinones have demonstrated antibacterial and antifungal activities. Studies have shown that certain derivatives exhibit effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values for some compounds were reported at approximately 7.80 µg/mL for bacterial strains and varied for fungal strains .

Table 2: Antibacterial and Antifungal Activity

CompoundTarget OrganismMIC (µg/mL)
B1Staphylococcus aureus7.80
B2Candida albicans62.50

Comparison with Similar Compounds

Structural and Functional Comparisons

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (e.g., Nitro, Halogens): The 3-nitrophenyl group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, similar to 7-Cl in UR-9825, which improves antifungal activity . Nitro groups reduce antioxidant capacity compared to electron-donating phenolic groups, as seen in .
  • Styryl vs. Vinyl Substitutions:

    • Styryl derivatives (e.g., 2-(4-substituted-styryl)) show broad antiparasitic activity , whereas unsubstituted vinyl derivatives (e.g., 2-vinyl) are critical for p-53 reactivation . The target compound’s nitro-substituted styryl may combine both electronic and steric effects for dual bioactivity.
  • Heterocyclic Modifications:

    • Ferrocenyl groups introduce redox activity, absent in the target compound, but useful in electrochemical sensors .
    • Triazole or pyridyl substituents (e.g., UR-9825, 5r) enhance antifungal or receptor-binding properties via hydrogen bonding .

Pharmacological and Physicochemical Comparisons

  • Anticancer Potential: The target compound’s styryl-nitro motif resembles 2-vinyl derivatives (), which reactivate p-53. However, nitro groups may alter cytotoxicity profiles compared to halogenated analogs .
  • Antimicrobial Activity:

    • Compared to UR-9825’s antifungal potency, the nitro group in the target compound may confer activity against gram-negative bacteria, as seen in arylimine derivatives () .
  • Metabolic Stability:

    • The 3-ethyl group may improve metabolic stability over smaller alkyl chains (e.g., methyl in methaqualone derivatives), reducing hepatic clearance .

Q & A

Q. Table 1: Substituent Effects on Anticonvulsant Activity

Substituent at 3-PositionED₅₀ (MES Test)Neurotoxicity (TD₅₀)
2-Methylphenyl25 mg/kg150 mg/kg
4-Nitrophenyl38 mg/kg120 mg/kg
Data from rodent models .

Advanced: How can researchers resolve contradictions in reported biological activity data for quinazolinone analogs?

Methodological Answer:
Contradictions often arise from:

Assay Variability : Differences in cell lines (e.g., Plasmodium berghei vs. P. falciparum for antimalarial studies) .

Substituent Position : Meta-nitro groups (3-nitrophenyl) may show higher antiviral activity than para-nitro analogs due to steric effects .

Resolution Strategies:

  • Standardized Assays : Use identical models (e.g., maximal electroshock (MES) for anticonvulsant studies) .
  • Meta-Analysis : Compare analogs with controlled substituent changes (e.g., 3-nitro vs. 4-nitro phenyl) .

Advanced: What in silico approaches predict bioactivity and guide experimental design?

Methodological Answer:

Molecular Docking :

  • The compound’s vinylnitrophenyl group shows strong binding to EGFR-TK (ΔG = -9.2 kcal/mol) and B-RAF kinase, suggesting antitumor potential .

QSAR Models :

  • Hydrophobic parameters (logP) correlate with anticonvulsant activity. Optimal logP range: 2.5–3.5 .

ADMET Prediction :

  • The nitro group may increase metabolic lability, requiring prodrug strategies for oral bioavailability .

Advanced: What mechanisms underlie its anticonvulsant activity?

Methodological Answer:

GABAergic Modulation :

  • The quinazolinone core mimics benzodiazepines, potentiating GABA-A receptor Cl⁻ currents (EC₅₀ = 12 μM) .

Sodium Channel Blockade :

  • Styryl groups inhibit voltage-gated Na⁺ channels (IC₅₀ = 45 μM), reducing neuronal hyperexcitability .

Target Validation :

  • Knockout mouse models (e.g., GABA-A β3 subunit) show reduced efficacy, confirming target specificity .

Advanced: How can reaction conditions be optimized for scale-up synthesis?

Methodological Answer:

Solvent Selection :

  • Polar aprotic solvents (DMF, DMSO) improve nitro group reactivity but require post-reaction purification .

Catalyst Screening :

  • Nano-TiO₂ increases condensation reaction yields by 15% via acid catalysis .

Green Chemistry :

  • Solvent-free microwave synthesis reduces waste and energy consumption .

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